Benzene, (ethenylseleno)-
Overview
Description
Benzene, (ethenylseleno)-: is an organic compound with the molecular formula C8H8Se It is a derivative of benzene where an ethenylseleno group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (ethenylseleno)- typically involves the reaction of benzene with ethenylselenol under specific conditions. One common method is the selenation of styrene using selenium reagents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of Benzene, (ethenylseleno)- may involve large-scale selenation processes where benzene is reacted with ethenylselenol in the presence of industrial catalysts. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions: Benzene, (ethenylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the ethenylseleno group to a selenoether.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethenylseleno group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like aluminum chloride (AlCl3) are often employed in substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenoethers.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, (ethenylseleno)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, (ethenylseleno)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenylseleno group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s ability to undergo various chemical transformations makes it a versatile tool in studying biochemical mechanisms.
Comparison with Similar Compounds
- Benzene, (methylseleno)-
- Benzene, (phenylseleno)-
- Benzene, (ethylseleno)-
Comparison: Benzene, (ethenylseleno)- is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity compared to its methyl, phenyl, and ethyl analogs. This uniqueness makes it valuable in specific applications where the ethenyl group’s reactivity is advantageous.
Properties
IUPAC Name |
ethenylselanylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Se/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMSKGMDYVDYLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Se]C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Se | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445448 | |
Record name | Benzene, (ethenylseleno)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35167-28-3 | |
Record name | Benzene, (ethenylseleno)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.